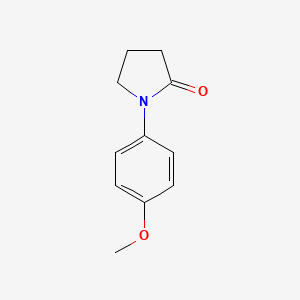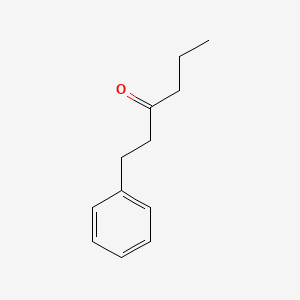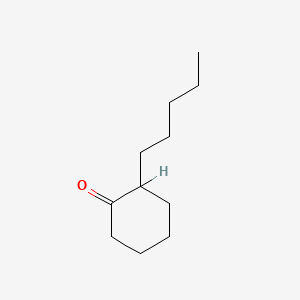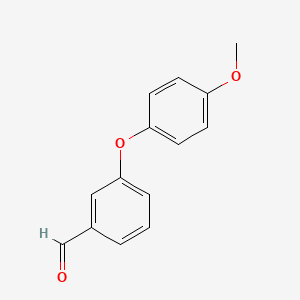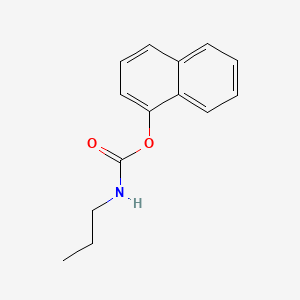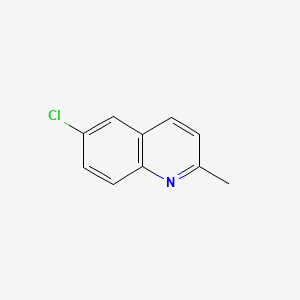
3-(甲硫基)苯异硫氰酸酯
描述
“3-(Methylthio)phenyl isothiocyanate” is used as a coupling reagent, N-protecting reagent, and as a gas chromatography derivatizing reagent . It has a molecular formula of C8H7NS2 and a molecular weight of 181.278 .
Molecular Structure Analysis
The molecular structure of “3-(Methylthio)phenyl isothiocyanate” consists of a phenyl ring with a methylthio group and an isothiocyanate group attached . The exact mass is 181.00199157 g/mol .
Chemical Reactions Analysis
Isothiocyanates, including “3-(Methylthio)phenyl isothiocyanate”, can react with amines to form thioureas . They can also participate in the Edman degradation, a process used in protein sequencing .
Physical And Chemical Properties Analysis
“3-(Methylthio)phenyl isothiocyanate” has a refractive index of n20/D >1.3930 (lit.), a boiling point of 306-307 °C (lit.), and a density of 1.211 g/mL at 25 °C (lit.) . It also has a topological polar surface area of 69.8 Ų .
科学研究应用
化学预防特性:异硫氰酸酯,包括苯甲基异硫氰酸酯,在癌症动物模型中表现出抗癌作用。这些化合物可诱导细胞凋亡,可能通过 caspase-3 依赖性机制,表明在癌症预防中发挥作用 (Yu et al., 1998).
杂环化合物的合成:苯异硫氰酸酯已用于合成多功能取代的 2,3-二氢噻唑和噻唑烷酮环系统 (Mohareb et al., 1990)。另一项研究利用苯异硫氰酸酯合成多功能取代的 3-(噻唑-2'-亚烷基)吡啶及其稠合衍生物 (Mohareb et al., 1994).
抗氧化和抗增殖效应:4-(甲硫基)-3-丁烯基异硫氰酸酯,一种与 3-(甲硫基)苯异硫氰酸酯相关的化合物,已显示出抗自由基和抗氧化特性。它还对肿瘤细胞生长和由霉菌毒素玉米赤霉烯酮诱导的细胞毒性产生影响 (Salah-Abbès et al., 2010).
化学研究和农业应用:4-甲硫基-3-丁烯基异硫氰酸酯已从萝卜中分离出来,并研究了其转化为萝卜素(调节萝卜下胚轴光趋性的物质)的过程 (Kosemura et al., 1993)。此外,发现它能吸引蚜虫,表明在农业中具有潜在应用 (Kan et al., 2002).
有机催化应用:由苯异硫氰酸酯衍生的两性离子盐已被证明可有效作为甲基羧酸酯和醇的酯交换反应的有机催化剂 (Ishihara et al., 2008).
抗菌特性:包括苯异硫氰酸酯衍生物在内的各种异硫氰酸酯对致病菌和食品腐败菌表现出抗菌活性,这可能对食品安全产生影响 (Wilson et al., 2013).
分析化学应用:3,5-双(三氟甲基)苯异硫氰酸酯已用于生物胺的衍生化,用于 LC-串联质谱和 19F NMR 分析,为测定饮料中的这些胺提供了一种方法 (Jastrzębska et al., 2018).
作用机制
Target of Action
The primary targets of 3-(Methylthio)phenyl isothiocyanate It is known that isothiocyanates, in general, can interact with various biological targets, including proteins and enzymes .
Mode of Action
The exact mode of action of 3-(Methylthio)phenyl isothiocyanate Isothiocyanates are known to react with the amino groups of proteins, forming thiourea linkages . This interaction can lead to changes in the protein’s function, potentially altering cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by 3-(Methylthio)phenyl isothiocyanate Isothiocyanates, in general, are known to influence various biochemical pathways, including those involved in detoxification, inflammation, apoptosis, and cell cycle regulation .
Pharmacokinetics
The pharmacokinetic properties of 3-(Methylthio)phenyl isothiocyanate Isothiocyanates are generally known to be absorbed in the intestines and metabolized in the liver . These properties can significantly impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of 3-(Methylthio)phenyl isothiocyanate Isothiocyanates are known to cause a variety of effects at the molecular and cellular levels, including inducing apoptosis, inhibiting cell proliferation, and modulating gene expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Methylthio)phenyl isothiocyanate . For instance, the compound’s stability can be affected by temperature and pH . Additionally, the compound’s efficacy may be influenced by the presence of other substances in the environment .
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .
生化分析
Biochemical Properties
3-(Methylthio)phenyl isothiocyanate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme phenyl isothiocyanate, which creates a phenylthiocarbamoyl derivative with the N-terminal of proteins. This interaction is crucial for the Edman degradation process, which is used for sequencing amino acids in proteins . Additionally, 3-(Methylthio)phenyl isothiocyanate can form covalent bonds with nucleophiles, such as amines and thiols, leading to the modification of proteins and other biomolecules.
Cellular Effects
3-(Methylthio)phenyl isothiocyanate has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in cancer cells by activating the caspase pathway and increasing the expression of pro-apoptotic genes . Furthermore, 3-(Methylthio)phenyl isothiocyanate can inhibit the growth of certain bacteria by disrupting their metabolic processes and cell wall synthesis.
Molecular Mechanism
The molecular mechanism of 3-(Methylthio)phenyl isothiocyanate involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, such as proteins and enzymes, leading to their inhibition or activation. For example, it can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby blocking substrate binding and catalysis . Additionally, 3-(Methylthio)phenyl isothiocyanate can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Methylthio)phenyl isothiocyanate can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture . Long-term studies have shown that prolonged exposure to 3-(Methylthio)phenyl isothiocyanate can lead to changes in cellular function, such as altered gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 3-(Methylthio)phenyl isothiocyanate vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as anti-inflammatory and anti-cancer properties . At high doses, it can cause toxic or adverse effects, including liver and kidney damage, oxidative stress, and immune system suppression. It is crucial to determine the appropriate dosage range to maximize the therapeutic benefits while minimizing the risks.
Metabolic Pathways
3-(Methylthio)phenyl isothiocyanate is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. Understanding the metabolic pathways of 3-(Methylthio)phenyl isothiocyanate is essential for predicting its pharmacokinetics and potential interactions with other compounds.
Transport and Distribution
The transport and distribution of 3-(Methylthio)phenyl isothiocyanate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to various proteins and accumulate in specific cellular compartments. The distribution of 3-(Methylthio)phenyl isothiocyanate can influence its biological activity and therapeutic potential.
Subcellular Localization
3-(Methylthio)phenyl isothiocyanate exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it can induce mitochondrial dysfunction and apoptosis. Understanding the subcellular localization of 3-(Methylthio)phenyl isothiocyanate is crucial for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
1-isothiocyanato-3-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS2/c1-11-8-4-2-3-7(5-8)9-6-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKAGFVCXPFGRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199333 | |
| Record name | 3-(Methylthio)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51333-80-3 | |
| Record name | 3-(Methylthio)phenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051333803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Methylthio)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Methylthio)phenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



